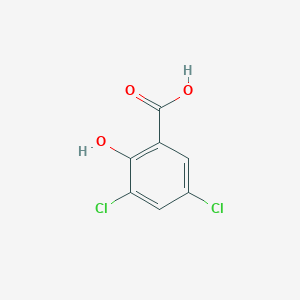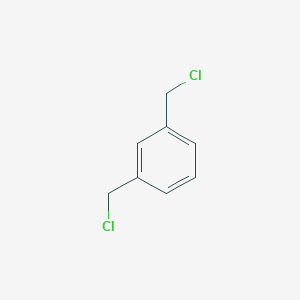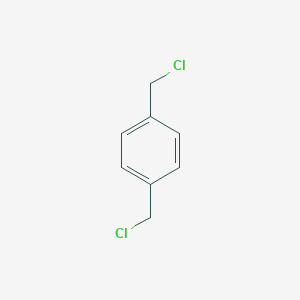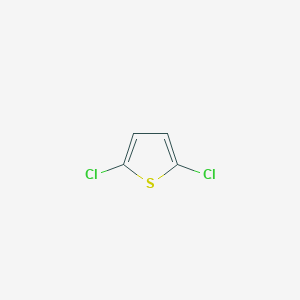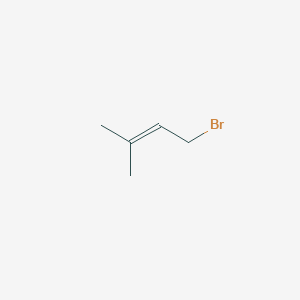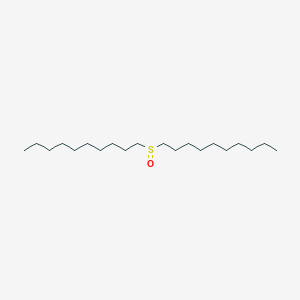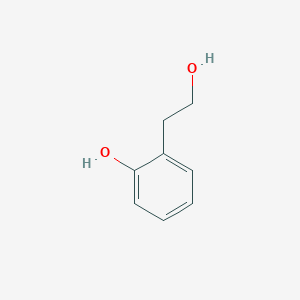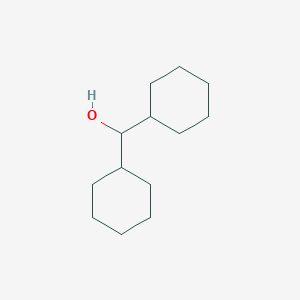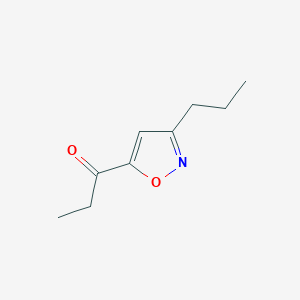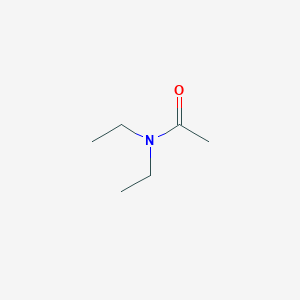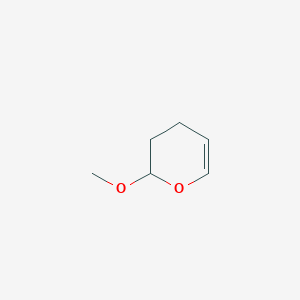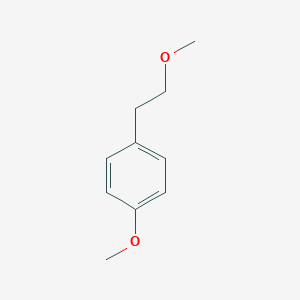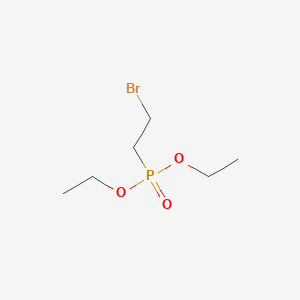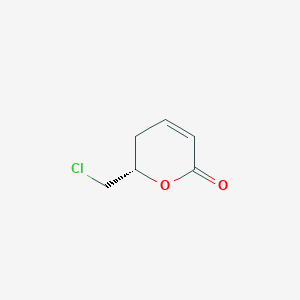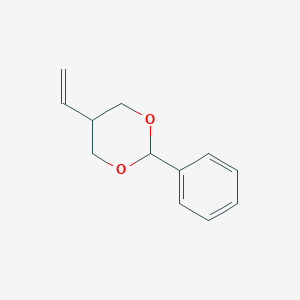
5-Ethenyl-2-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2-phenyl-1,3-dioxane, also known as styrene oxide, is a cyclic organic compound with the molecular formula C10H10O2. It is commonly used in the chemical industry as a building block for the synthesis of various chemicals and polymers.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-2-phenyl-1,3-dioxane involves the formation of reactive intermediates such as epoxides and diols. These reactive intermediates can undergo various chemical reactions such as hydrolysis, oxidation, and reduction. The biological effects of 5-Ethenyl-2-phenyl-1,3-dioxane are largely dependent on the reactivity of these intermediates and their interactions with various cellular components.
Effets Biochimiques Et Physiologiques
5-Ethenyl-2-phenyl-1,3-dioxane has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in various cell types. It has also been shown to cause cytotoxicity and apoptosis in various cancer cell lines. Additionally, 5-Ethenyl-2-phenyl-1,3-dioxane has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-Ethenyl-2-phenyl-1,3-dioxane is its availability and ease of synthesis. It is also a relatively stable compound that can be stored for long periods of time. However, one of the major limitations of 5-Ethenyl-2-phenyl-1,3-dioxane is its reactivity and potential toxicity. Careful handling and disposal procedures are required to minimize the risk of exposure.
Orientations Futures
There are several future directions for the study of 5-Ethenyl-2-phenyl-1,3-dioxane. One area of research is the development of novel epoxide hydrolase inhibitors for the treatment of various diseases such as cancer and inflammation. Another area of research is the study of the metabolism and pharmacokinetics of 5-Ethenyl-2-phenyl-1,3-dioxane in various animal models. Additionally, the development of new synthetic methods for the production of 5-Ethenyl-2-phenyl-1,3-dioxane and its derivatives is an area of ongoing research.
Méthodes De Synthèse
5-Ethenyl-2-phenyl-1,3-dioxane can be synthesized by the epoxidation of 5-Ethenyl-2-phenyl-1,3-dioxane using various oxidizing agents such as hydrogen peroxide, peracids, and m-chloroperbenzoic acid. The reaction is typically carried out in the presence of a catalyst such as a transition metal complex or a quaternary ammonium salt.
Applications De Recherche Scientifique
5-Ethenyl-2-phenyl-1,3-dioxane has been extensively studied for its various scientific research applications. It is commonly used as a model compound for the study of epoxide hydrolases, which are enzymes that catalyze the hydrolysis of epoxides to form diols. It has also been used as a substrate for the study of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics.
Propriétés
Numéro CAS |
128562-00-5 |
|---|---|
Nom du produit |
5-Ethenyl-2-phenyl-1,3-dioxane |
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-ethenyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |
Clé InChI |
UIXWASZEUIZYAW-UHFFFAOYSA-N |
SMILES |
C=CC1COC(OC1)C2=CC=CC=C2 |
SMILES canonique |
C=CC1COC(OC1)C2=CC=CC=C2 |
Synonymes |
1,3-Dioxane,5-ethenyl-2-phenyl-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



